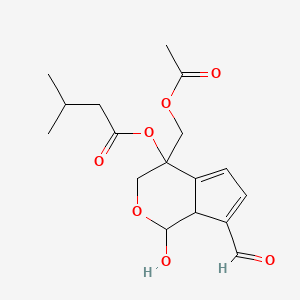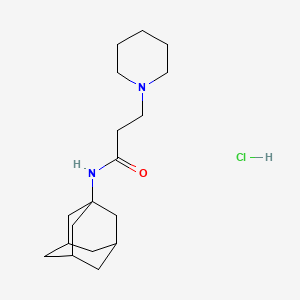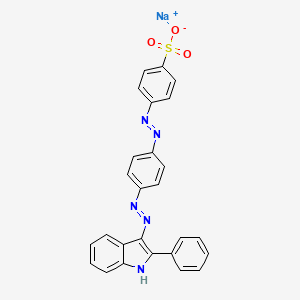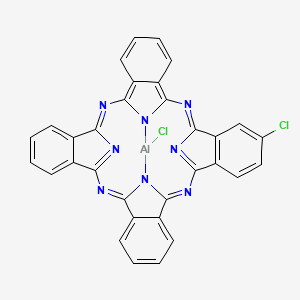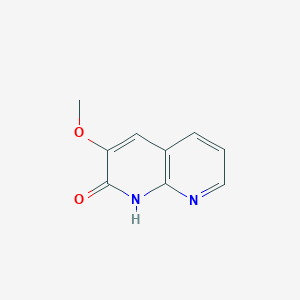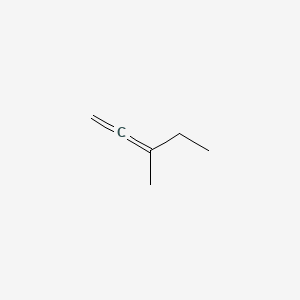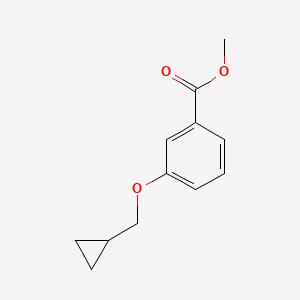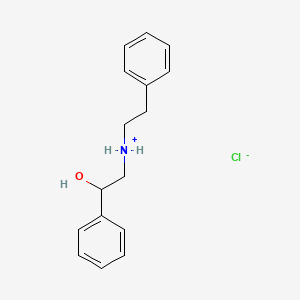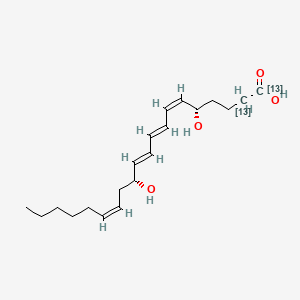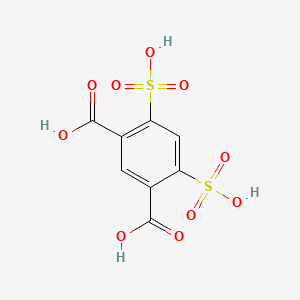![molecular formula C42H55O5P B13756205 Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester CAS No. 60381-07-9](/img/structure/B13756205.png)
Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester is a chemical compound with the molecular formula C42H55O5P and a molecular weight of 670.87 g/mol . It is also known by other names such as dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] phosphite . This compound is characterized by its complex structure, which includes a phosphorous acid esterified with dodecyl and bisphenol A derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester typically involves the esterification of phosphorous acid with dodecyl alcohol and bisphenol A derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:
Phosphorous acid+Dodecyl alcohol+Bisphenol A derivative→Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used as an additive in lubricants, plasticizers, and flame retardants.
Mécanisme D'action
The mechanism of action of phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound can interact with cell surface receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester can be compared with similar compounds such as:
- Phosphorous acid, bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] isodecyl ester
- Phosphoric acid, bis(2-aminoethyl) dodecyl ester
- Phosphoric acid, bis(2,3-dihydroxypropyl) dodecyl ester
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical properties and applications .
Propriétés
Numéro CAS |
60381-07-9 |
|---|---|
Formule moléculaire |
C42H55O5P |
Poids moléculaire |
670.9 g/mol |
Nom IUPAC |
dodecyl bis[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] phosphite |
InChI |
InChI=1S/C42H55O5P/c1-6-7-8-9-10-11-12-13-14-15-32-45-48(46-39-28-20-35(21-29-39)41(2,3)33-16-24-37(43)25-17-33)47-40-30-22-36(23-31-40)42(4,5)34-18-26-38(44)27-19-34/h16-31,43-44H,6-15,32H2,1-5H3 |
Clé InChI |
LUIHRDSKVKNQKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
